molecular formula C5H3F9O B068913 Methyl perfluoroisobutyl ether CAS No. 163702-08-7

Methyl perfluoroisobutyl ether

Cat. No. B068913
M. Wt: 250.06 g/mol
InChI Key: DJXNLVJQMJNEMN-UHFFFAOYSA-N
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Description

Methyl perfluoroisobutyl ether is a type of per- and polyfluoroalkyl substance (PFAS) used in a wide range of applications . It is known for its excellent adsorbing, dispersing, cleansing, and lubricating abilities .


Synthesis Analysis

Methyl perfluoroisobutyl ether can be synthesized from dimethyl ether and perfluoro (2-methylpropanoyl) fluoride . The reaction takes place in an autoclave with valeronitrile, silver fluoride (AgF), and heptafluoroisobutyryl fluoride .


Molecular Structure Analysis

The molecular formula of Methyl perfluoroisobutyl ether is C5H3F9O .


Chemical Reactions Analysis

Ethers, including Methyl perfluoroisobutyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Methyl perfluoroisobutyl ether is a liquid that is insoluble in water . It has a density of 1.5±0.1 g/cm3, a boiling point of 20.0±40.0 °C at 760 mmHg, and a flash point of -29.6±23.2 °C .

Scientific Research Applications

  • Separation of Polyfluorinated Compounds : Hošek et al. (2018) explored the use of HFE 7100 (methyl perfluorobutyl ether) in forming two-layer systems with alkanes or chlorinated solvents for the environmentally friendly recycling of catalysts. This study highlights the application of methyl perfluoroisobutyl ether in the separation of polyfluorinated compounds, including reaction intermediates, ligands, and ionic liquids (Hošek et al., 2018).

  • Degradation of Fluoroalkylether Compounds : Zhang et al. (2021) investigated the hydrothermal liquefaction of fluoroalkylether compounds like GenX, ADONA, and F-53B accumulated in cattails (Typha latifolia). This study is significant in understanding the environmental impact and degradation processes of substances similar to methyl perfluoroisobutyl ether (Zhang et al., 2021).

  • Conversion to α-Methylhexafluoroisobutyric Acid Fluoride : Misaki (1985) described the conversion of methoxyperfluoroisobutene to α-methylhexafluoroisobutyric acid fluoride using a phase transfer catalyst. This process underlines the chemical transformations and potential industrial applications of methyl perfluoroisobutyl ether and its derivatives (Misaki, 1985).

  • Acute Toxicity Analysis : Fischer and Walther (1969) conducted an acute toxicity analysis of several aliphatic fluorine compounds, including methyl perfluoroisobutyl ether. Understanding the toxicity of these compounds is crucial for safety and environmental considerations (Fischer & Walther, 1969).

  • Electron Impact Ionization Study : Kondo et al. (2018) examined the electron impact ionization of perfluoro-methyl-vinyl-ether, a study relevant to understanding the physical and chemical properties of methyl perfluoroisobutyl ether in various conditions (Kondo et al., 2018).

  • Environmental Behavior and Removal : Shoeib et al. (2004) analyzed indoor and outdoor air concentrations and phase partitioning of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers, which is relevant to understanding the environmental behavior and potential removal strategies of methyl perfluoroisobutyl ether (Shoeib et al., 2004).

Safety And Hazards

Methyl perfluoroisobutyl ether can cause irritation to the skin and eyes . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane
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InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h1H3
Source PubChem
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InChI Key

DJXNLVJQMJNEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F
Source PubChem
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Molecular Formula

CF3CF(CF3)CF2OCH3, C5H3F9O
Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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DSSTOX Substance ID

DTXSID5042326
Record name Perfluoroisobutyl methyl ether
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Molecular Weight

250.06 g/mol
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Physical Description

Liquid, Clear colorless liquid with a mild ethereal odor; [3M MSDS]
Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Methyl nonafluoroisobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluoroisobutyl ether
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Product Name

Methyl perfluoroisobutyl ether

CAS RN

163702-08-7
Record name Methyl perfluoroisobutyl ether
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Record name Methyl perfluoroisobutyl ether
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Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Perfluoroisobutyl methyl ether
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Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro
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Record name METHYL PERFLUOROISOBUTYL ETHER
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Synthesis routes and methods

Procedure details

The title compound was prepared essentially as in Example 1 using anhydrous potassium fluoride (31.9 g, 0.55 mole), anhydrous dimethyl formamide (186 g), perfluoroisobutryl fluoride (108 g of 99% purity, 0.5 mole), and dimethyl sulfate (81.9 g, 0.65 mole). The resulting mixture was held at −20° C. for 16 hours, was warmed to 40° C. for 3.5 hours, and was then distilled to yield 109 g of the title compound (83.6% purity by GLC; also containing 11.6% (CF3)2CFCOF). The reaction mixtures from several runs were combined and distilled (b.=60-61° C.).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
81.9 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Liu, Z Li, L Bi, PE Theodorakis, Y Liu, J Song… - Thermal Science and …, 2023 - Elsevier
Methyl Perfluoroisobutyl Ether (HFE7100) is a new type of spray coolant, which has high volatility, low boiling point, low toxicity, and high latent heat of evaporation. As an evaporative …
Number of citations: 0 www.sciencedirect.com
J Glüge, M Scheringer, IT Cousins, JC DeWitt… - … Science: Processes & …, 2020 - pubs.rsc.org
Per- and polyfluoroalkyl substances (PFAS) are of concern because of their high persistence (or that of their degradation products) and their impacts on human and environmental …
Number of citations: 792 pubs.rsc.org
M Tamura, S Takubo, H Quan, A Sekiya - Synlett, 2000 - thieme-connect.com
… Recently, it was reported that methyl perfluoroisobutyl ether (CH3 OCF2CF(CF3)2) was prepared by vic-difluorination of the corresponding alkyl perfluoroenol ether (CH3 OCF=C(CF3)2…
Number of citations: 3 www.thieme-connect.com
KJ Harris, G Munoz, V Woo, S Sauvé… - … Science & Technology, 2022 - ACS Publications
… (67−69) In addition, two ingredients were PFAS-branched isomers, ethyl and methyl perfluoroisobutyl ether, yet we did not quantify PFCA-branched isomers by LC–MS/MS. PFAS-…
Number of citations: 11 pubs.acs.org
FA Network - fluoridealert.org
Per-and polyfluoroalkyl substances (PFAS) are of concern because of their high persistence (or that of their degradation products) and their impacts on human and environmental health …
Number of citations: 0 fluoridealert.org
KJ Harris - 2022 - repository.library.carleton.ca
Per-and poly-fluoroalkyl substances (PFAS) are highly fluorinated aliphatic substances that contain a perfluoralkyl moiety (CnF2n+ 1). This moiety imparts a unique suite of …
Number of citations: 1 repository.library.carleton.ca
P Groner - Journal of Molecular Spectroscopy, 2012 - Elsevier
The effective rotational Hamiltonian for molecules with one or two periodic large-amplitude motions has had considerable success in modeling rotational spectra over the past 15years. …
Number of citations: 40 www.sciencedirect.com
KI Scully - 2023 - osti.gov
A greenhouse gas (GHG) inventory is a systematic approach to account for the production and release of certain gases generated by an institution from various emission sources. The …
Number of citations: 4 www.osti.gov
BK Choi, HW Cho, HJ Kim, JD Lee - Journal of the Society of …, 2007 - koreascience.kr
When Perfluorinated Compounds (PFCs) are applied in cosmetic products, they have many merits because of unique feeling and characters. However, it is very difficult to use them as …
Number of citations: 0 koreascience.kr

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